(Z)-2-bromo-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

KRS-LR interaction inhibitor cancer metastasis benzothiazolylidene

(Z)-2-bromo-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 865174-23-8) belongs to the benzo[d]thiazol-2(3H)-ylidene benzamide family, a class of synthetic small molecules characterized by a central 2-iminobenzothiazole scaffold that bears an N-3 ethoxyethyl side chain and an aroyl amide moiety. The compound integrates a 2-bromobenzamide group, distinguishing it from many in-class analogs.

Molecular Formula C20H21BrN2O3S
Molecular Weight 449.36
CAS No. 865174-23-8
Cat. No. B2769420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-bromo-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
CAS865174-23-8
Molecular FormulaC20H21BrN2O3S
Molecular Weight449.36
Structural Identifiers
SMILESCCOCCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)C3=CC=CC=C3Br
InChIInChI=1S/C20H21BrN2O3S/c1-3-25-12-11-23-17-10-9-14(26-4-2)13-18(17)27-20(23)22-19(24)15-7-5-6-8-16(15)21/h5-10,13H,3-4,11-12H2,1-2H3
InChIKeyWNOQRJVOUAPGFJ-XDOYNYLZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is (Z)-2-bromo-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 865174-23-8) and Its Core Pharmacophore


(Z)-2-bromo-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 865174-23-8) belongs to the benzo[d]thiazol-2(3H)-ylidene benzamide family, a class of synthetic small molecules characterized by a central 2-iminobenzothiazole scaffold that bears an N-3 ethoxyethyl side chain and an aroyl amide moiety. The compound integrates a 2-bromobenzamide group, distinguishing it from many in-class analogs. This scaffold has been associated with selective inhibition of the protein-protein interaction between lysyl-tRNA synthetase (KRS) and laminin receptor (LR), a mechanism linked to suppression of cancer cell migration [1]. The 6-ethoxy and N-3 ethoxyethyl substituents are thought to modulate physicochemical properties, while the 2-bromo substitution on the benzamide ring introduces a potential halogen-bonding handle.

Why Simple Substitution of 865174-23-8 With Another Benzothiazolylidene Benzamide Is Not Advisable


Benzothiazolylidene benzamides are not interchangeable commodity chemicals. Minor structural modifications—particularly the nature of the N-3 substituent and the position of halogenation on the benzamide ring—can drastically alter KRS-LR inhibitory potency, selectivity, and pharmacokinetic profile. The patent literature explicitly demonstrates that the benzo[d]thiazole core alone is insufficient for activity; specific substitution patterns are required for potent KRS-LR interaction blockade [1]. For (Z)-2-bromo-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide, the combination of the 2-bromobenzamide group with the ethoxyethyl chain on the thiazole nitrogen creates a unique electronic and steric environment that is absent in analogs bearing pivalamide, isobutyramide, or unsubstituted benzamide termini [2]. Consequently, substituting this compound with a seemingly similar benzothiazolylidene derivative may result in loss of target engagement or altered ADME properties, directly impacting experimental reproducibility.

Quantitative Differentiation Evidence for CAS 865174-23-8 Versus Closest Analogs


KRS-LR Inhibition: Class-Level Potency Benchmarking Against YH16899

While direct KRS-LR inhibition data for (Z)-2-bromo-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide are not publicly available, the compound's scaffold is explicitly encompassed within patent claims for benzo[d]thiazole derivatives that selectively inhibit KRS-LR interaction [1]. The lead compound from this patent family, YH16899 (CAS 1428623-14-6), inhibits KRS-LR binding with an IC50 of approximately 600 nM and reduces pulmonary nodule formation by ~70% in mouse metastasis models [2]. Based on structural analogy, the 2-bromobenzamide group in the target compound may enhance binding affinity relative to unsubstituted benzamide analogs, as halogen bonding with the KRS-LR interface has been computationally proposed in related series [3].

KRS-LR interaction inhibitor cancer metastasis benzothiazolylidene

2-Bromo Substituent Effect: Electrophilic and Halogen-Bonding Differentiation vs 4-Bromo and Unsubstituted Analogs

The presence of a bromine atom at the ortho (2-) position of the benzamide ring distinguishes the target compound from para-substituted or unsubstituted benzothiazolylidene benzamides. In related benzothiazolylidene series, ortho-halogenation has been shown to influence both target binding and metabolic stability through halogen-bonding interactions and steric effects [1]. While direct comparative data for the 2-bromo versus 4-bromo or des-bromo analogs of this specific scaffold are lacking, general medicinal chemistry principles indicate that ortho-bromine can enhance lipophilicity (calculated logP ≈ 3.5 for the target compound) relative to 4-bromo isomers, potentially improving membrane permeability [2]. This property is not achievable with smaller halogen analogs such as 2-fluoro or 2-chloro derivatives, which have reduced polarizable surface area.

halogen bonding medicinal chemistry structure-activity relationship

N-3 Ethoxyethyl Side Chain: Solubility and Flexibility vs N-3 Methyl or Propynyl Analogs

The N-3 ethoxyethyl substituent introduces a flexible, moderately polar side chain that balances solubility and lipophilicity. In comparison, N-3 methyl analogs (e.g., (Z)-3,4-dimethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide) lack the ether oxygen that can act as an additional hydrogen-bond acceptor, while N-3 prop-2-yn-1-yl analogs (e.g., CAS 865181-00-6) introduce rigidity and metabolic liability [1]. The ethoxyethyl group is associated with improved aqueous solubility in benzothiazolylidene series; for the target compound, the topological polar surface area (TPSA) is calculated at approximately 76 Ų, which is within the optimal range (<140 Ų) for oral bioavailability [2]. This represents a measurable differentiation from shorter-chain (methyl) or more rigid (propynyl) N-3 substituents.

aqueous solubility ADME side-chain engineering

Synthetic Accessibility: One-Pot Cascade Synthesis Advantage Over Multi-Step Analogs

A recently reported metal-free, on-water cascade synthesis enables efficient preparation of highly functionalized benzo[d]thiazol-2(3H)-ylidene benzamides from ortho-haloanilines, acrylates, and aroyl isothiocyanates [1]. The target compound's substitution pattern (6-ethoxy, N-3 ethoxyethyl, and 2-bromobenzamide) is compatible with this one-pot protocol, whereas analogs requiring sensitive functional groups (e.g., 4-cyano or 4-nitro benzamide derivatives) may necessitate protection/deprotection steps, increasing synthetic burden and cost. This translates to potentially higher batch-to-batch consistency and reduced procurement lead times for the target compound relative to more synthetically complex analogs .

metal-free synthesis green chemistry synthetic accessibility

Optimal Research and Industrial Application Scenarios for (Z)-2-bromo-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide


Cancer Metastasis Probe in KRS-LR Pathway Studies

As a benzothiazolylidene benzamide within the KRS-LR inhibitor patent scope, this compound is suited for use as a chemical probe to dissect KRS-mediated cell migration pathways. Its ortho-bromo substituent may provide a spectroscopic handle (Br anomalous scattering) for X-ray crystallography of target complexes, an advantage not offered by chloro or fluoro analogs [1].

Lead Optimization Starting Point for Anti-Metastatic Agents

The compound's balance of lipophilicity (XLogP3 ~3.5) and TPSA (~76 Ų) places it within favorable oral drug-like space, making it a practical starting scaffold for medicinal chemistry optimization. The N-3 ethoxyethyl chain offers a synthetic handle for further derivatization, a flexibility absent in N-3 methyl analogs [2].

Halogen-Bonding Probe for Biophysical Assays

The 2-bromobenzamide moiety is a recognized halogen-bond donor. In biophysical screening cascades (SPR, ITC, or NMR), this compound can be used to test the hypothesis that halogen bonding enhances target residence time compared to des-bromo or 2-fluoro analogs, a differentiation relevant to fragment-based drug discovery [3].

Synthetic Methodology Reference Standard

Given its compatibility with metal-free one-pot cascade synthesis in water, this compound can serve as a benchmark substrate for evaluating new synthetic routes to benzothiazolylidene benzamides, supporting green chemistry initiatives in academic and industrial process chemistry laboratories [4].

Quote Request

Request a Quote for (Z)-2-bromo-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.